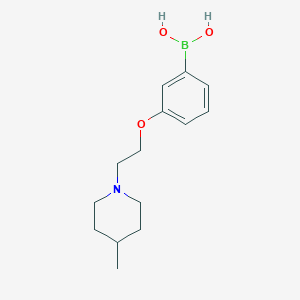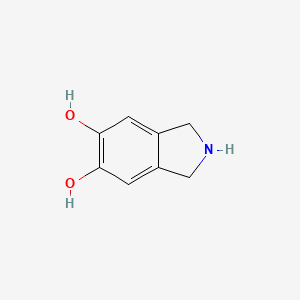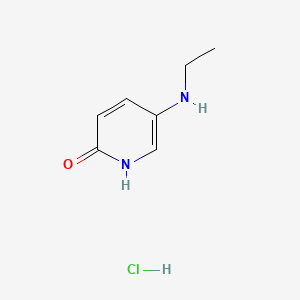![molecular formula C10H12O2 B15299963 6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
6-Ethynylspiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a heptane ring is fused with a carboxylic acid group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylspiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Ethynylspiro[3.3]heptane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Ethynylspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium amide (NaNH₂) in liquid ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-Ethynylspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethynylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance the binding affinity and selectivity towards specific targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
6-Phenylspiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure but with a phenyl group instead of an ethynyl group.
6-Aminospiro[3.3]heptane-2-carboxylic acid: Contains an amino group instead of an ethynyl group.
Uniqueness
6-Ethynylspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with molecular targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-ethynylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12O2/c1-2-7-3-10(4-7)5-8(6-10)9(11)12/h1,7-8H,3-6H2,(H,11,12) |
InChI Key |
CPOMGRMTNJFKLU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)


![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)



![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)

![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)


![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
